molecular formula C9H7N3 B15368339 3h-Imidazo[1,2-a]benzimidazole CAS No. 247-80-3

3h-Imidazo[1,2-a]benzimidazole

Cat. No.: B15368339
CAS No.: 247-80-3
M. Wt: 157.17 g/mol
InChI Key: SQXZDPPQQUQRSW-UHFFFAOYSA-N
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Description

Significance and Context in Heterocyclic Chemistry

3H-Imidazo[1,2-a]benzimidazole belongs to the broader class of benzimidazoles, which are characterized by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. ontosight.airesearchgate.net This fusion creates a planar, aromatic, 10π electron ring system that is isostructural with naturally occurring purines, a key factor contributing to its biological significance. nih.govchemicalbook.com The benzimidazole (B57391) core is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. nih.gov The addition of the fused imidazole ring in the this compound structure introduces unique electronic and steric properties, offering a distinct scaffold for the design of novel molecules with diverse applications. ontosight.ainih.gov

The two nitrogen atoms within the benzimidazole structure have different characteristics: the one at position 1 (N1) is pyrrole-like and acidic, while the one at position 3 (N3) is pyridine-like and basic. chemicalbook.comresearchgate.net This dual nature allows for various chemical modifications and interactions with biological targets. chemicalbook.comresearchgate.net

Historical Overview of Research Trajectories

Research into benzimidazole derivatives dates back to the 19th century, with the first synthesis of a benzimidazole derivative, 2,6-dimethylbenzimidazole, reported in 1872. chemicalbook.comijfmr.com The first investigation into the biological activity of the benzimidazole nucleus was reported in 1944. nih.gov Over the decades, the focus has shifted from fundamental synthesis to exploring the vast therapeutic potential of these compounds. nih.goveurekaselect.com The exploration of fused systems like this compound represents a more recent trajectory, driven by the quest for compounds with enhanced and more specific biological activities. nih.govresearchgate.net

Scope and Research Focus of this compound Derivatives

The research on this compound and its derivatives is multifaceted, with significant efforts in medicinal chemistry and materials science. In the medical field, these compounds have been investigated for their potential as:

Anticancer agents nih.govresearchgate.net

Antiviral and antimicrobial agents nih.govnih.gov

Neuroprotective agents nih.gov

In materials science, the unique photophysical properties of these conjugated planar structures make them promising candidates for:

Organic Light-Emitting Diodes (OLEDs) nih.gov

Fluorescent probes and sensors nih.govrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

247-80-3

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

1H-imidazo[1,2-a]benzimidazole

InChI

InChI=1S/C9H7N3/c1-2-4-8-7(3-1)11-9-10-5-6-12(8)9/h1-5H,6H2

InChI Key

SQXZDPPQQUQRSW-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=NC3=CC=CC=C3N21

Origin of Product

United States

Synthetic Methodologies and Strategies for 3h Imidazo 1,2 a Benzimidazole and Its Derivatives

Conventional Synthetic Routes and Precursor Chemistry

Traditional methods for constructing the imidazo[1,2-a]benzimidazole skeleton often involve the condensation of a pre-formed 2-aminobenzimidazole (B67599) with bifunctional electrophiles. These reactions establish the key carbon-nitrogen bonds required to close the imidazole (B134444) ring.

Condensation Reactions of Precursors (e.g., α-bromocarbonyl compounds with 2-aminobenzimidazole derivatives)

A foundational and widely utilized method for the synthesis of imidazo-fused heterocycles is the condensation of a 2-aminoazine with an α-halocarbonyl compound. This approach, analogous to the classic Chichibabin synthesis of imidazo[1,2-a]pyridines, is directly applicable to the formation of imidazo[1,2-a]benzimidazoles. The reaction proceeds by the initial SN2 reaction of the more nucleophilic endocyclic nitrogen of 2-aminobenzimidazole with the α-halocarbonyl compound, forming an intermediate N-alkylated salt. Subsequent intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl carbon, followed by dehydration, yields the aromatic fused heterocyclic system.

This method is versatile, allowing for the introduction of substituents on the newly formed imidazole ring depending on the choice of the α-halocarbonyl compound. For instance, using α-bromoacetophenone derivatives leads to 2-aryl-substituted imidazo[1,2-a]benzimidazoles.

Reactions with Propiolic Acid Derivatives

The reaction between 2-aminobenzimidazoles and propiolic acid derivatives, such as propiolate esters, has been investigated as a potential route to the target scaffold. However, this pathway does not typically yield the expected imidazo[1,2-a]benzimidazole. Instead, the reaction often proceeds through a Michael addition followed by an intramolecular cyclization and rearrangement, leading to the formation of the isomeric six-membered ring system, pyrimido[1,2-a]benzimidazol-2-ones, as the major products. rsc.org This outcome highlights a significant divergence in reactivity, favoring the formation of a pyrimidone ring over the desired imidazole ring.

Synthesis via Acrylates and Acetonitriles

The use of α,β-unsaturated carbonyl compounds and activated acetonitriles as precursors presents distinct synthetic pathways.

Acrylates: Similar to the reactions with propiolic esters, the condensation of 2-aminobenzimidazole with acrylate (B77674) derivatives (e.g., methyl acrylate or methyl cinnamate) generally results in the formation of a six-membered pyrimidine (B1678525) ring. nih.gov The reaction mechanism involves a Michael addition of the amino group to the double bond, followed by an intramolecular cyclocondensation that yields pyrimido[1,2-a]benzimidazole (B3050247) derivatives rather than the five-membered imidazo[1,2-a]benzimidazole ring system. nih.gov

Acetonitriles: A more successful strategy involves the use of 1H-benzimidazole-2-acetonitrile as a key synthon. researchgate.netkau.edu.sa This precursor contains an active methylene (B1212753) group that can participate in various condensation reactions. kau.edu.sa For example, condensation with β-dicarbonyl compounds like acetylacetone (B45752) can lead to the formation of substituted pyrido[1,2-a]benzimidazoles after hydrolysis of the nitrile group. kau.edu.sa While not a direct route to the parent 3H-imidazo[1,2-a]benzimidazole, this methodology provides a versatile platform for constructing more complex fused systems built upon the benzimidazole (B57391) core. researchgate.netresearchgate.net The general strategy involves a Knoevenagel-type condensation or Michael addition followed by an intramolecular cyclization to build a new fused ring. researchgate.net

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for the regioselective synthesis of imidazo[1,2-a]benzimidazoles. These methods involve preparing a linear precursor that already contains all the necessary atoms for the final heterocyclic system and then inducing ring closure, often through metal-catalyzed cross-coupling reactions.

A notable example is the palladium-catalyzed intramolecular C-N cross-coupling reaction. google.com In this approach, a precursor such as N-(2-bromophenyl)-1H-benzimidazol-2-amine is synthesized first. This intermediate is then subjected to heating in the presence of a palladium catalyst and a base. The palladium catalyst facilitates the intramolecular coupling between the secondary amine and the aryl bromide, leading directly to the formation of the 6H-benzimidazolo[1,2-a]benzimidazole skeleton. google.com This method offers excellent control over the final structure and can produce the target compounds with high purity and yield. google.com

Table 1: Examples of Intramolecular Cyclization to Form Benzimidazo[1,2-a]benzimidazole Derivatives google.com
PrecursorCatalystBaseSolventTemperatureYield
N-(2-bromophenyl)-1H-benzimidazol-2-aminePd(OAc)2/RuPhosNaOtBuToluene110 °C97%
N-(2,4-dibromophenyl)-1H-benzimidazol-2-aminePd(OAc)2/RuPhosNaOtBuToluene110 °C100% (crude)

Other intramolecular approaches include the cyclization of specifically designed alkylimidazole precursors where an electrophilic center is positioned to react with the imidazole ring to form the fused system. nih.gov

Green Chemistry Principles in Synthetic Protocols

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. The synthesis of imidazo[1,2-a]benzimidazoles and their precursors has benefited from the application of green chemistry principles, particularly through the development of solvent-free reaction conditions.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer significant environmental advantages by reducing waste and avoiding the use of potentially toxic and volatile organic solvents. These reactions are often facilitated by microwave irradiation or simple grinding.

The synthesis of key precursors, such as 2-substituted benzimidazoles, can be achieved efficiently under solvent-free conditions. For instance, the condensation of o-phenylenediamines with aldehydes can be performed by grinding the reactants in the presence of a catalyst like p-toluenesulfonic acid, leading to high yields in short reaction times. nih.gov Another green method involves the simple heating of o-phenylenediamine (B120857) with an organic acid or aldehyde without any solvent or catalyst. researchgate.net

Furthermore, multicomponent reactions (MCRs) for the synthesis of related fused systems, such as benzimidazolyl imidazo[1,2-a]pyridines, have been successfully carried out under solvent-free conditions using microwave irradiation. rsc.orgresearchgate.net This approach allows for the rapid assembly of complex molecules from simple starting materials in a single, environmentally friendly step. rsc.orgresearchgate.net The synthesis of pyrimido[1,2-a]-benzimidazoles has also been achieved with high yields (>85%) under solvent-free conditions. nih.gov These examples demonstrate the potential for applying green, solvent-free methodologies to the synthesis of the this compound scaffold.

Table 2: Examples of Green Synthetic Methods for Benzimidazole-Related Scaffolds
Reaction TypeReactantsConditionsProduct TypeYieldReference
Condensationo-phenylenediamine, AldehydesGrinding, p-TSA catalyst, Solvent-free2-Substituted BenzimidazolesHigh nih.gov
Multicomponent ReactionAminopyridine, Aldehyde, IsonitrileMicrowave, Sc(OTf)3, Solvent-freeImidazo[1,2-a]pyridinesExcellent rsc.orgresearchgate.net
Condensation2-Aminobenzimidazoles, Carbonyl compoundsSolvent-freePyrimido[1,2-a]benzimidazoles>85% nih.gov

Transition-Metal-Free Syntheses

The development of synthetic methods that avoid transition metals is a key goal in green chemistry. For the construction of complex fused heterocyclic systems, such as those related to this compound, transition-metal-free approaches offer significant advantages by reducing cost and metal contamination in the final products.

One notable strategy involves a base-mediated intramolecular nucleophilic aromatic substitution (SNAr) followed by cyclization. In a study, various trinuclear imidazole-fused hybrid scaffolds, specifically benzo scispace.comnih.govimidazo[1,2-a]imidazo[1,2-c]quinazolines, were synthesized by reacting 2-(2-bromoaryl)imidazoles with 2-aminobenzimidazoles. nih.gov This reaction proceeds efficiently in the presence of a base like potassium carbonate (K2CO3) under microwave irradiation, constituting a green synthetic process through a double C(sp2)–N coupling and cyclization cascade. nih.gov

Another metal-free approach focuses on the direct intramolecular N-arylation of N-(2-iodoaryl)benzamidines. This method yields benzimidazole derivatives in moderate to high yields simply by heating in water with potassium carbonate as the base. mdpi.comresearchgate.net The reaction's reliance on water as the sole solvent and the absence of any metal catalyst make it an environmentally and economically attractive route. mdpi.comresearchgate.net

Table 1: Transition-Metal-Free Synthesis of Benzo scispace.comnih.govimidazo[1,2-a]imidazo[1,2-c]quinazoline Derivatives nih.gov

EntryProductYield (%)
1HH1,2-Diphenylbenzo scispace.comnih.govimidazo[1,2-a]imidazo[1,2-c]quinazoline65
2HF5-Fluoro-1,2-diphenylbenzo scispace.comnih.govimidazo[1,2-a]imidazo[1,2-c]quinazoline63
3MeH1,2-Di-o-tolylbenzo scispace.comnih.govimidazo[1,2-a]imidazo[1,2-c]quinazoline63
4MeMe1,2-Di-p-tolylbenzo scispace.comnih.govimidazo[1,2-a]imidazo[1,2-c]quinazoline71
5FF1,2-Bis(4-fluorophenyl)benzo scispace.comnih.govimidazo[1,2-a]imidazo[1,2-c]quinazoline67

Reaction Conditions: 2-(2-bromoaryl)imidazole, 2-aminobenzimidazole, K₂CO₃, DMA, MW (200 °C), 1 h.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. dergipark.org.trarkat-usa.org The application of microwave irradiation has been particularly effective in the synthesis of heterocyclic compounds, including the benzimidazole core. dergipark.org.tracs.org

A notable example is the green synthesis of trinuclear imidazole-fused hybrids, where 2-(2-bromoaryl)- and 2-(2-bromovinyl)imidazoles react with 2-aminobenzimidazoles. nih.gov This transition-metal-free reaction, conducted under microwave irradiation at 200 °C, facilitates a double C(sp2)–N coupling and cyclization to construct the benzo scispace.comnih.govimidazo[1,2-a]imidazo[1,2-c]quinazoline scaffold in good yields. nih.gov The use of microwave heating significantly reduces the reaction time to just one hour. nih.gov

Furthermore, microwave assistance has been successfully employed in multicomponent reactions. A sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives was achieved using microwave heating. nih.gov This method involves the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium (B1175870) acetate, catalyzed by p-toluenesulfonic acid, to afford complex molecules in moderate to good yields (46%-80%). nih.gov Similarly, a solvent-free, microwave-assisted, three-component reaction has been developed for synthesizing benzimidazolyl imidazo[1,2-a]pyridines with high purity and excellent yields. scispace.com

Table 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles mdpi.com

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde (B42025)1,2-Diphenyl-1H-benzo[d]imidazole599.9
2p-Methylbenzaldehyde1-Phenyl-2-(p-tolyl)-1H-benzo[d]imidazole598.7
3p-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1-phenyl-1H-benzo[d]imidazole599.9
4o-Hydroxybenzaldehyde2-(2-Hydroxyphenyl)-1-phenyl-1H-benzo[d]imidazole1096.4

Reaction Conditions: N-phenyl-o-phenylenediamine (1 mmol), Aldehyde (1 mmol), Er(OTf)₃ (1% mol), MW (150 W, 120 °C), solvent-free.

Ultrasound-Assisted Syntheses

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. researchgate.netresearchgate.net The physical phenomenon of acoustic cavitation generates localized high-temperature and high-pressure zones, accelerating mass transfer and chemical transformations. researchgate.net

This technique has been effectively applied to the synthesis of benzimidazole derivatives. An eco-friendly, one-pot, three-component synthesis of 1,4-dihydropyrimido[1,2-a]benzimidazole derivatives is achieved through the reaction of aromatic aldehydes, ketones, and 2-aminobenzimidazole under ultrasound irradiation. researchgate.net This method uses a recyclable, non-toxic clay catalyst (Maghnite-H+) and is noted for its short reaction times, high yields, and operational simplicity. researchgate.net

In another application, ultrasound was used in conjunction with copper catalysis to synthesize 1,2-disubstituted benzimidazoles. nih.gov This method involves the coupling-cyclization of N-substituted 2-iodoanilines with benzamide (B126) derivatives, demonstrating that sonication can be a valuable tool even in metal-catalyzed processes to achieve acceptable yields. nih.gov The use of ultrasound is highlighted as a green chemistry approach, often leading to milder conditions and shorter reaction times compared to conventional heating methods. researchgate.net

Table 3: Ultrasound-Assisted Synthesis of 1,4-Dihydropyrimido[1,2-a]benzimidazole Derivatives researchgate.net

EntryArRR'Time (min)Yield (%)
1C₆H₅CH₃CH₃1593
24-CH₃-C₆H₄CH₃CH₃2090
34-Cl-C₆H₄CH₃CH₃1594
44-NO₂-C₆H₄CH₃CH₃2585
5C₆H₅C₂H₅C₂H₅2092

Reaction Conditions: Aldehyde (1 mmol), Ketone (1 mmol), 2-Aminobenzimidazole (1 mmol), Maghnite-H+ (0.2 g), Ultrasound (40 kHz, 150 W).

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. scispace.com They allow for the rapid assembly of complex molecular frameworks from simple starting materials. scispace.com

A notable MCR for the synthesis of fused imidazoles is a novel one-pot, three-component reaction that generates benzimidazole-imidazo[1,2-a]pyridines. This method employs variously substituted benzimidazole-linked aminopyridines, aldehydes, and isonitriles, catalyzed by scandium(III) triflate under solvent-free and microwave-assisted conditions. scispace.com This approach permits the introduction of three points of structural diversity, enabling the exploration of a broad chemical space with high yields. scispace.com

Copper catalysis has also been instrumental in developing MCRs for related heterocyclic systems. A three-component coupling of N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes, catalyzed by a copper salt, provides a route to 1,2-substituted benzimidazoles. nih.govgeneseo.edu Another efficient copper-catalyzed, one-pot, three-component reaction has been described for the synthesis of imidazo[1,2-c]quinazolines and benzimidazo[1,2-c]quinazolines from 2-(2-bromophenyl)-1H-imidazoles/benzimidazoles, a nitrogen source like sodium azide (B81097), and a surrogate for benzaldehyde such as benzyl (B1604629) alcohol or benzylamine. bits-pilani.ac.in This protocol is valued for its broad substrate scope and ligand-free conditions. bits-pilani.ac.in

Catalytic Synthetic Approaches

Copper-Catalyzed Reactions (e.g., Ullmann type C–N coupling)

Copper-catalyzed reactions, particularly the Ullmann-type C–N coupling, are fundamental for the construction of N-heterocycles. researchgate.net This methodology has been adapted to create the imidazo[1,2-a]benzimidazole core and its derivatives through intramolecular cyclizations.

A streamlined one-pot, twofold copper-catalyzed C–N bond formation protocol has been developed for the synthesis of diverse N-alkyl benzimidazoquinazolinone derivatives. researchgate.net This method demonstrates a broad substrate scope and provides the cyclized products in excellent yields. researchgate.net Another key strategy involves a copper-catalyzed three-component reaction between N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes to produce 1,2-substituted benzimidazoles. nih.govgeneseo.edu The reaction proceeds through an N-sulfonylketenimine intermediate, which undergoes two nucleophilic additions followed by cyclization. nih.gov The optimal conditions for this reaction were found to be CuI as the catalyst in acetonitrile (B52724) (MeCN), yielding products in high yields. nih.gov

Furthermore, a highly efficient copper-catalyzed, three-component, one-pot synthesis of imidazo[1,2-c]quinazolines and benzimidazo[1,2-c]quinazolines has been reported. bits-pilani.ac.in The reaction involves the sequential azidation of 2-(2-bromophenyl)-1H-imidazoles/benzimidazoles via an SNAr reaction, followed by reductive amination and oxidative condensation with benzyl alcohols or benzylamines. bits-pilani.ac.in

Table 4: Copper-Catalyzed Three-Component Synthesis of 1,2-Substituted Benzimidazoles nih.gov

EntryN-SubstituentAlkyneProductYield (%)
1MethylPhenylacetylene1-Methyl-2-phenyl-1H-benzo[d]imidazole95
2BenzylPhenylacetylene1-Benzyl-2-phenyl-1H-benzo[d]imidazole90
3Methyl1-Hexyne2-Butyl-1-methyl-1H-benzo[d]imidazole85
4Thiophen-2-yl-carbonylPhenylacetylene(2-Benzyl-1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone86
5Phenyl-carbonyl3-Methylphenylacetylene(2-(3-Methylbenzyl)-1H-benzo[d]imidazol-1-yl)(phenyl)methanone89

Reaction Conditions: N-substituted o-phenylenediamine (0.5 mmol), Sulfonyl azide (0.6 mmol), Terminal alkyne (0.75 mmol), CuI (10 mol%), Et₃N (1.0 mmol), MeCN (2 mL), 80 °C, 3.5 h.

Ruthenium-Catalyzed C-H Bond Activation and Tandem Cyclization

Ruthenium complexes are highly effective catalysts for a variety of organic transformations, including hydrogenation and ring-forming reactions. rsc.orgdergi-fytronix.com In the context of benzimidazole synthesis, ruthenium catalysis offers powerful pathways to fused heterocyclic systems.

An efficient ruthenium-catalyzed process has been developed for the synthesis of dihydro nih.govnih.govresearchgate.nettriazino[1,2-a]benzimidazoles. rsc.org This reaction involves the coupling of 2-guanidinobenzimidazoles with a range of alcohols. The process is believed to proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then reacts with the guanidine (B92328) moiety, followed by cyclization and regeneration of the catalyst. This ring-forming strategy demonstrates the utility of ruthenium catalysts in constructing complex scaffolds from readily available starting materials. rsc.org

While direct ruthenium-catalyzed C-H bond activation to form the parent this compound is less commonly reported, ruthenium complexes containing benzimidazole-derived ligands have been synthesized and characterized extensively. dergi-fytronix.commdpi.comresearchgate.net For instance, arene-ruthenium(II) complexes with imidazole and benzimidazole ligands have been prepared and shown to be active catalysts for transfer hydrogenation reactions, highlighting the strong coordination of the benzimidazole nucleus to the ruthenium center. dergi-fytronix.commdpi.com This affinity suggests the potential for developing future ruthenium-catalyzed C-H functionalization and cyclization reactions on the benzimidazole core itself.

Table 5: Ruthenium-Catalyzed Synthesis of Dihydro nih.govnih.govresearchgate.nettriazino[1,2-a]benzimidazoles rsc.org

EntryAlcoholProductYield (%)
1Benzyl alcohol4-Phenyl-1,2-dihydro- nih.govnih.govresearchgate.nettriazino[1,2-a]benzimidazole85
24-Methylbenzyl alcohol4-(p-Tolyl)-1,2-dihydro- nih.govnih.govresearchgate.nettriazino[1,2-a]benzimidazole81
34-Methoxybenzyl alcohol4-(4-Methoxyphenyl)-1,2-dihydro- nih.govnih.govresearchgate.nettriazino[1,2-a]benzimidazole83
41-Phenylethanol4-Methyl-4-phenyl-1,2-dihydro- nih.govnih.govresearchgate.nettriazino[1,2-a]benzimidazole75
5Cinnamyl alcohol4-Styryl-1,2-dihydro- nih.govnih.govresearchgate.nettriazino[1,2-a]benzimidazole72

Reaction Conditions: 2-Guanidinobenzimidazole (0.5 mmol), Alcohol (1.0 mL), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), dppf (5 mol%), Cs₂CO₃ (20 mol%), 120 °C, 24 h.

Iridium(III)-Catalyzed C-H Activation/Annulation

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the construction of complex molecular architectures, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Among the various transition metals, iridium has shown remarkable catalytic activity for C-H functionalization.

Iridium(III)-catalyzed synthesis of benzimidazoles has been successfully realized under redox-neutral conditions through the annulation of aniline (B41778) derivatives with dioxazolones. This reaction proceeds via a C-H activation-amidation-cyclization pathway, demonstrating a broad substrate scope. nih.govnih.govrsc.org This method provides a direct approach to the core benzimidazole structure, which is the precursor to the this compound system. In a similar vein, Ir(III) catalysis has been employed for the one-pot synthesis of 1,2-disubstituted benzimidazoles from imidamides and sulfonyl azides, showcasing high regioselectivity and efficiency with yields up to 99% across more than 40 examples. nih.gov

While direct Iridium(III)-catalyzed annulation to form the final fused imidazo[1,2-a]benzimidazole is not extensively documented, the closely related Rhodium(III) catalysis provides a clear precedent for this type of transformation. For instance, Rh(III)-catalyzed double-oxidative annulation of 2-arylbenzimidazoles with alkynes has been developed to synthesize N-doped cationic polycyclic aromatic hydrocarbons. acs.org This process involves a double C-N bond formation through a double C-H/N-H functionalization, effectively building a new ring onto the benzimidazole core. acs.org This strategy highlights the potential of Group 9 metals in facilitating complex annulations.

Another analogous Rh(III)-catalyzed method involves the C-H activation and annulation of benzohydroxamates with imidazolones to create dihydroisoquinolone-fused imidazolin-2-ones, which are structurally reminiscent of pyrrole (B145914) alkaloids. nih.gov These examples of Rh(III)-catalyzed C-H activation/annulation on benzimidazole and related scaffolds strongly suggest that Iridium(III) catalysts, with their similar reactivity profiles, are highly promising for the direct synthesis of this compound derivatives through the annulation of a suitable coupling partner onto a 2-aminobenzimidazole precursor.

Heterogeneous Catalysis (e.g., ZnO@SO3H@Tropine, Al2O3)

Heterogeneous catalysts are of significant interest in modern organic synthesis due to their operational simplicity, ease of separation from the reaction mixture, and potential for recyclability, which aligns with the principles of green chemistry.

ZnO@SO3H@Tropine

A novel nanoporous catalyst, ZnO@SO3H@Tropine, has been reported as a highly efficient and green catalyst for the one-pot, three-component synthesis of pyrimido[1,2-a]benzimidazole derivatives. nih.govnih.govrsc.orgresearchgate.net This catalyst is formulated by functionalizing nano-porous zinc oxide with sulfonic acid and subsequently reacting it with tropine. researchgate.net The resulting material acts as an effective acidic catalyst.

The synthesis of pyrimido[1,2-a]benzimidazoles proceeds by reacting an aromatic aldehyde, malononitrile (B47326), and 2-aminobenzimidazole. The ZnO@SO3H@Tropine catalyst activates the aromatic aldehyde, facilitating a Knoevenagel condensation with malononitrile to form a 2-arylidenemalononitrile intermediate. This is followed by a Michael addition of the 2-aminobenzimidazole to the intermediate, subsequent intramolecular cyclization, and tautomerization to yield the final product. nih.gov This method offers excellent yields (95-99%) and short reaction times. nih.gov Furthermore, the catalyst can be recovered and reused for at least five cycles without a significant loss of activity. nih.govnih.govrsc.orgresearchgate.net

Below is a table summarizing the synthesis of various pyrimido[1,2-a]benzimidazole derivatives using the ZnO@SO3H@Tropine catalyst.

Aldehyde (Ar-CHO)ProductTime (min)Yield (%)Reference
4-Cl-C6H44-(4-chlorophenyl)-3-cyano-pyrimido[1,2-a]benzimidazole1598 nih.gov
4-Me-C6H44-(4-methylphenyl)-3-cyano-pyrimido[1,2-a]benzimidazole2095 nih.gov
4-NO2-C6H44-(4-nitrophenyl)-3-cyano-pyrimido[1,2-a]benzimidazole1599 nih.gov
3-NO2-C6H44-(3-nitrophenyl)-3-cyano-pyrimido[1,2-a]benzimidazole1798 nih.gov
C6H54-phenyl-3-cyano-pyrimido[1,2-a]benzimidazole2096 nih.gov

Alumina (B75360) (Al2O3)

Alumina (Al2O3) is widely used in heterogeneous catalysis, often as a support material due to its high surface area, thermal stability, and tunable porosity. iscientific.org In the context of benzimidazole synthesis, alumina is typically part of a composite catalyst. For example, an Al2O3/CuI/PANI (polyaniline) nanocomposite has been developed for the green synthesis of 2-substituted benzimidazoles. nih.govnih.gov This catalyst facilitates the condensation of o-phenylenediamine with various aldehydes in ethanol, offering high yields and short reaction times without the need for additives or bases. nih.gov

Similarly, cobalt oxide nanoparticles supported on an alumina/silica matrix have been used for the solvent-free oxidative coupling of benzyl alcohols or amines with o-phenylenediamines to produce 2-substituted benzimidazoles. researchgate.net Another system involves FeCl3 supported on Al2O3, which catalyzes the reaction between aromatic aldehydes and o-phenylenediamine in DMF at room temperature to give 2-substituted benzimidazoles in good yields. researchgate.net While these methods focus on the synthesis of the benzimidazole precursor rather than the final annulation to form the imidazo[1,2-a]benzimidazole ring, they are crucial for providing the necessary starting materials in an efficient and sustainable manner. The role of alumina as a robust support is critical to the stability and reusability of these catalytic systems.

Flow Chemistry and Continuous Systems in Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing. These advantages include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and straightforward scalability.

The application of flow chemistry has been successfully demonstrated for the synthesis of heterocyclic systems closely related to this compound. For instance, a sustainable method for producing polyfluoro-substituted benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives has been developed using an integrated continuous flow system. nih.govnih.gov This approach significantly reduces reaction times compared to batch methods and has been proven scalable to the gram level, highlighting its potential for industrial applications. nih.govnih.gov

Furthermore, fully automated, multi-step continuous flow systems have been designed for the synthesis of highly functionalized imidazo[1,2-a]pyridines. acs.org These systems can integrate multiple reaction steps and in-line purification, avoiding the isolation of intermediates. For example, imidazo[1,2-a]pyridine-2-carboxylic acids can be synthesized in a flow reactor and then directly used in a subsequent reactor to form amides or other derivatives. acs.org In one setup, the synthesis of imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles was achieved in a three-reactor continuous-flow system, which was combined with a microfluidic liquid-liquid extraction unit for purification. nih.gov

These examples underscore the potential of flow chemistry for the synthesis of this compound and its derivatives. A hypothetical flow process could involve the continuous formation of a 2-aminobenzimidazole precursor in a first reactor, followed by its reaction with a suitable annulation partner in a second heated reactor to form the final fused heterocyclic product. The modular nature of flow systems would allow for rapid optimization of reaction conditions and could be adapted for the synthesis of a diverse library of derivatives for biological screening.

Chemical Transformations and Reactivity of 3h Imidazo 1,2 a Benzimidazole

Derivatization Strategies and Functionalization

The strategic modification of the 3H-imidazo[1,2-a]benzimidazole core is crucial for tuning its physicochemical and biological properties. Researchers have developed various methods to introduce a diverse range of functional groups onto this scaffold.

Alkylation and Acylation Reactions

Alkylation and acylation are fundamental transformations for modifying the imidazo[1,2-a]benzimidazole system. N-alkylation, for instance, can be achieved by treating the parent heterocycle with alkyl halides in the presence of a base. nih.govjyoungpharm.org For example, reacting 1H-imidazo[4,5-b]pyridine with methyl iodide in the presence of sodium hydride in DMF yields 3-methyl-3H-imidazo[4,5-b]pyridine. nih.gov Similarly, N-benzylation has been accomplished using benzyl (B1604629) chloride under reflux conditions. derpharmachemica.com

Acylation reactions introduce a carbonyl group, often at the nitrogen atom, which can serve as a precursor for further modifications. For instance, N-acetylation of imidazoles can be performed using acetyl chloride. researchgate.net This acetyl group can then facilitate subsequent reactions, such as the Claisen-Schmidt condensation. researchgate.netijeas.orgneliti.com

A rhodium(I)-catalyzed C2-selective alkylation of benzimidazole (B57391) derivatives has also been reported, demonstrating the ability to functionalize the carbon atom of the imidazole (B134444) ring with branched selectivity. nih.gov This method complements other alkylation strategies and provides access to a broader range of derivatives. nih.gov

Table 1: Examples of Alkylation and Acylation Reactions

Starting MaterialReagent(s)ConditionsProductReference
1H-Imidazo[4,5-b]pyridineNaH, MeIDMF, 0°C to rt, 16 h3-Methyl-3H-imidazo[4,5-b]pyridine nih.gov
Benzimidazole derivativeBenzyl chlorideRefluxN-Benzylbenzimidazole derivative derpharmachemica.com
ImidazoleAcetyl chlorideStirring, 4 hrsN-Acetyl Imidazole researchgate.net
Benzimidazole derivativeN,N-dimethylacrylamide, Rh(I) catalyst-C2-alkylated benzimidazole nih.gov

Formation of Carboxylic Acid Derivatives (e.g., Acrylic Acids)

The introduction of carboxylic acid functionalities and their derivatives onto the imidazo[1,2-a]benzimidazole scaffold is a key strategy for creating compounds with potential biological applications. One common approach involves the condensation of a substituted 1,2-diaminobenzene with an appropriate aldehyde to form the benzimidazole core, which already contains a carboxylic acid or ester group. bas.bgresearchgate.net For example, 2-(substituted)-3H-benzimidazole-5-carboxylic acids have been synthesized by the oxidative condensation of methyl 3,4-diaminobenzoate (B8644857) with various aryl- or heteroarylaldehydes, followed by hydrolysis of the resulting ester. bas.bgresearchgate.net

The synthesis of acrylic acid derivatives has also been explored, often as a route to chalcone-like structures. These transformations typically involve the reaction of an acetylated benzimidazole with an aldehyde.

Furthermore, a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid esters and amides have been synthesized and evaluated for their biological activity. nih.gov These derivatives highlight the importance of the carboxylic acid moiety in modulating the pharmacological profile of the benzimidazole core. nih.gov

Table 2: Synthesis of Benzimidazole Carboxylic Acid Derivatives

Starting MaterialReagent(s)ConditionsProductReference
Methyl 3,4-diaminobenzoate, aryl/heteroarylaldehydeNitrobenzene or DMSO150-155°C or 120-125°CMethyl 2-(substituted)-3H-benzimidazole-5-carboxylate bas.bgresearchgate.net
Methyl 2-(substituted)-3H-benzimidazole-5-carboxylateNaOH (aq)Reflux, 1 h2-(Substituted)-3H-benzimidazole-5-carboxylic acid bas.bg

Carbonyl Functionalization (e.g., Formylation, Condensations)

Carbonyl functionalization introduces a reactive handle for further synthetic manipulations. Formylation, the introduction of a formyl group (-CHO), can be a key step in building more complex structures.

Condensation reactions are widely used to expand the molecular complexity of imidazo[1,2-a]benzimidazole derivatives. The Claisen-Schmidt condensation, for example, involves the reaction of an acetylated benzimidazole with an aromatic aldehyde in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to form chalcones. ijeas.orgneliti.comnih.gov This reaction is a cornerstone for synthesizing α,β-unsaturated ketones, which are valuable precursors for various heterocyclic systems. ijeas.orgacs.org

Chalcone and Pyrazole (B372694)/Pyrimidine (B1678525) Ring Fusion

The synthesis of chalcones, or 1,3-diphenyl-2-propen-1-ones, derived from imidazo[1,2-a]benzimidazole is a significant area of research. derpharmachemica.comijeas.orgacs.org These compounds are typically prepared through the Claisen-Schmidt condensation of an N-acetylated benzimidazole with a substituted benzaldehyde (B42025). ijeas.orgneliti.com The α,β-unsaturated carbonyl system in chalcones makes them reactive intermediates for the construction of other heterocyclic rings. ijeas.orgacs.org

The resulting chalcones can be used to synthesize fused pyrazole and pyrimidine rings. For instance, treatment of benzimidazole-derived chalcones with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazole rings. ijeas.orgneliti.comnih.gov Similarly, reaction with thiourea (B124793) can yield pyrimidine derivatives. ijeas.orgneliti.com These reactions significantly increase the structural diversity of compounds accessible from the imidazo[1,2-a]benzimidazole scaffold.

Table 3: Synthesis of Chalcones and Fused Heterocycles

Starting MaterialReagent(s)ConditionsProductReference
N-Acetyl-benzimidazole derivative, Nitro-benzaldehydeEthanol, NaOHStirring, 4-5 hoursBenzimidazole-derived chalcone ijeas.org
Benzimidazole chalcone, Hydrazine hydrate--Pyrazole-fused derivative ijeas.orgneliti.comnih.gov
Benzimidazole chalcone, Thiourea--Pyrimidine-fused derivative ijeas.orgneliti.com

Schiff Base Formation

Schiff bases, or imines, are readily formed by the condensation of an amino-substituted imidazo[1,2-a]benzimidazole with an aldehyde or ketone. tandfonline.comnih.govnih.gov For example, 2-phenylimidazo[1,2-a]pyridin-3-amine (B1594234) reacts with various aldehydes in diethyl ether at room temperature to yield the corresponding Schiff bases. tandfonline.com These imine derivatives are not only important compounds in their own right but also serve as versatile intermediates for the synthesis of other heterocyclic systems. nih.govnih.gov The formation of the -CH=N- imine bond is a key step in these transformations. nih.gov

Heterocycle Fusion Reactions (e.g., oxazepines, quinazolines)

The imidazo[1,2-a]benzimidazole nucleus can be further elaborated by fusing additional heterocyclic rings, leading to complex polycyclic systems.

Oxazepines: 1,3-Oxazepine rings can be synthesized from Schiff bases derived from amino-functionalized precursors. jmchemsci.comrdd.edu.iqijnc.irorientjchem.org The reaction of a Schiff base with a cyclic anhydride (B1165640), such as maleic anhydride or phthalic anhydride, in a suitable solvent like dry benzene (B151609) or tetrahydrofuran, leads to the formation of the seven-membered oxazepine ring. jmchemsci.comrdd.edu.iqorientjchem.org

Quinazolines: Several methods have been developed for the synthesis of benzimidazo[1,2-c]quinazolines. One approach involves a copper-catalyzed three-component reaction of 2-(2-bromophenyl)-1H-benzimidazoles, a nitrogen source like sodium azide (B81097), and a surrogate for benzaldehyde such as benzyl alcohol or benzylamine. bits-pilani.ac.in Another strategy utilizes a copper-catalyzed intramolecular C-H amination/cyclization of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamides. acs.org Furthermore, quinazoline-benzimidazole hybrids have been synthesized and investigated for their biological properties. nih.gov These fusion reactions create rigid, planar structures with distinct electronic properties.

Rearrangement and Ring Opening Reactions

The benzimidazole framework, particularly when part of a fused system like imidazo[1,2-a]benzimidazole, can be synthesized through molecular rearrangements of other heterocyclic structures. One such documented pathway involves the transformation of 1,5-benzodiazepine derivatives.

In a notable study, the reaction of 4-phenyl-1,5-benzodiazepine-2-thione with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) did not yield the expected vinylogous compound. Instead, it resulted in the formation of a 2-methoxy-1-phenyethylidene-benzimidazole derivative. researchgate.net This transformation is proposed to occur through a thermal 1,3-sigmatropic rearrangement of the starting benzodiazepine. researchgate.net This type of rearrangement underscores the thermodynamic driving forces that can favor the formation of the stable benzimidazole core from a larger, seven-membered ring system.

Further investigation into the reactivity of related systems shows that substituting the thione with an oxygen in 4-phenyl-1,5-benzodiazepin-2-one derivatives prevents this rearrangement, leading to the expected 3-dimethylaminovinyl products. researchgate.net However, the subsequent reaction of these vinyl compounds with hydrazine hydrate can induce a different rearrangement, ultimately yielding pyrazolyl-benzimidazole derivatives. researchgate.net

The propensity for rearrangement is also observed in other fused imidazole systems. For instance, imidazo[4,5-e]thiazolo[3,2-b]triazines have been shown to rearrange into the more thermodynamically stable imidazo[4,5-e]thiazolo[2,3-c]triazine isomers. beilstein-journals.org This highlights a common theme in the chemistry of fused heterocyclic systems where subtle changes in reaction conditions or substituent effects can trigger significant structural reorganization to achieve greater stability.

Mechanistic Investigations of Specific Reactions

Understanding the mechanisms by which the imidazo[1,2-a]benzimidazole skeleton is formed is crucial for the rational design of synthetic routes. Key mechanistic pathways include cascade reactions, C-H activation, and intramolecular cyclodehydration.

Cascade Reaction Mechanisms (e.g., condensation-cyclization)

Cascade reactions, or tandem reactions, offer an efficient and atom-economical approach to constructing complex molecules like fused benzimidazoles from simple precursors in a single operation. These reactions often involve a sequence of intramolecular and intermolecular events, such as condensation and cyclization steps.

A prominent example is the palladium-catalyzed cascade synthesis of N-arylbenzimidazoles. This method utilizes a single palladium catalyst to mediate two distinct C-N bond-forming events in a highly regioselective manner. nih.gov The process can start from 2-chloroaryl sulfonates, which react with an arylamine and an amide in the presence of a palladium catalyst and a base. nih.gov The catalyst's ability to selectively promote intermolecular amination and subsequent intramolecular amidation/cyclization allows for predictable access to specific benzimidazole regioisomers. nih.gov

Copper-catalyzed cascade reactions have also been developed. One such process involves an electrophilic ortho C–H amination of protected naphthylamines, followed by cyclization with a pendant amide and a migratory annulation. nih.govresearchgate.net This intricate sequence involves the cleavage of C-H and C-C bonds and the formation of three new C-N bonds in one pot, demonstrating the power of cascade catalysis to rapidly build molecular complexity. nih.govresearchgate.net Mechanistic studies suggest that these reactions can proceed through a 1,4-Michael addition followed by an intermolecular cascade annulation, which includes an aniline (B41778) fragment transfer. researchgate.net

Another approach involves a microwave-assisted, ruthenium-catalyzed cascade cyclization. In this method, 2-ethynyl aldehydes react with substituted benzenediamines to afford benzo nih.govacs.orgimidazo[2,1-a]pyridine scaffolds, which are structurally related to the imidazo[1,2-a]benzimidazole system. researchgate.net The proposed mechanism involves a metal-catalyzed endo-cyclization strategy that activates both imine and alkyne functionalities. researchgate.net

Summary of Cascade Reactions for Benzimidazole Synthesis
Catalyst SystemStarting MaterialsKey Mechanistic StepsProduct TypeReference
Palladium (P1 precatalyst), Cs₂CO₃2-chloroaryl sulfonate, arylamine, amideIntermolecular amination, intramolecular amidation/cyclizationN-Arylbenzimidazoles nih.gov
Copper(I)/Copper(III) cycleProtected naphthylamines, N-(benzoyloxy)aminesElectrophilic C-H amination, cyclization, 1,2-directing group migrationBenzimidazolones / Benzimidazoles nih.govresearchgate.net
[RuCl₂(p-cymene)₂]₂2-ethynyl aldehydes, substituted benzenediaminesImine and alkyne activation, endo-tandem cyclizationBenzo nih.govacs.orgimidazo[2,1-a]pyridines researchgate.net

C-H Activation Mechanism

The functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, allowing for the construction of complex molecules without the need for pre-functionalized starting materials. This approach has been successfully applied to the synthesis of benzimidazole derivatives.

A key mechanistic pathway involves a copper-catalyzed electrophilic ortho C-H amination. nih.gov In this process, a directing group, such as a picolinamide (B142947) attached to an aniline derivative, guides the copper catalyst to a specific C-H bond. The reaction is believed to proceed through a Cu(I)/Cu(III) cycle. The active Cu(I) species undergoes oxidative addition with an aminating agent (e.g., an O-benzoylhydroxylamine) to form a Cu(III) complex. nih.gov This complex then chelates with the substrate, facilitating an electrophilic aromatic substitution-type reaction that forms a new C-N bond at the ortho position. nih.gov

Interestingly, the directing group itself can determine the final product. A subtle switch from a picolinamide to a thiopicolinamide directing group can alter the reaction cascade, leading to 2-heteroaryl-imidazoles instead of benzimidazolones through the extrusion of hydrogen sulfide. nih.gov This highlights the nuanced control that can be exerted over reaction pathways through minor modifications of the reactants.

Ruthenium catalysts have also been employed for C-H activation in the synthesis of related fused heterocyclic systems. For example, a [RuCl₂(p-cymene)₂]₂ catalyst can facilitate an intramolecular C-H bond functionalization via a cross-dehydrogenative coupling (CDC) reaction to form xanthone (B1684191) and fluorenone analogs from ortho-aryloxy/aryl benzaldehydes. researchgate.net This type of transformation demonstrates the utility of C-H activation in forming new rings fused to an aromatic core.

Intramolecular Cyclodehydration Pathways

One of the most fundamental and classical methods for forming the imidazole ring of a benzimidazole is through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent, followed by the elimination of water. This intramolecular cyclodehydration is a key step in many benzimidazole syntheses.

Historically, the formation of benzimidazoles through the loss of water led to them being termed "anhydrobases" in early chemical literature. instras.com The mechanism involves the initial formation of an amidine intermediate from the reaction of the diamine with an aldehyde, or an amide from reaction with a carboxylic acid. Under acidic or thermal conditions, the second amino group attacks the electrophilic carbon of the newly formed group. The subsequent elimination of a water molecule from the tetrahedral intermediate results in the formation of the aromatic imidazole ring.

More complex fused systems, such as ring-fused imidazobenzimidazoles, can also be formed via pathways that involve a cyclodehydration event. For these systems, the cyclization can proceed from anilide precursors via amine N-oxide intermediates under acidic conditions. nih.gov For example, an acid-catalyzed mechanism has been proposed for the conversion of a dimorpholine N-oxide to a nih.govresearchgate.netoxazino[4,3-a]benzimidazole, which involves a cyclization and dehydration sequence. nih.gov The use of acids like methanesulfonic acid (MsOH) facilitates the cyclization, where one molecule of the starting material can act as an oxidant for another, leading to the fused imidazo[4,5-f]benzimidazole structure. nih.gov

Structural and Electronic Characterization Techniques in Research

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the connectivity of atoms and the nature of the chemical bonds within a molecule. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that can be decoded to reveal their structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By measuring the magnetic properties of atomic nuclei, typically hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), chemists can deduce the connectivity of atoms and the electronic environment of each nucleus.

In the study of imidazo[1,2-a]benzimidazole derivatives, ¹H and ¹³C NMR are routinely used. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons and carbons, while the coupling constants (J), measured in Hertz (Hz), reveal the connectivity between adjacent nuclei. For instance, the ¹H NMR spectrum of a substituted 2-chloro-1-methylbenzimidazole, a related benzimidazole (B57391) structure, shows distinct signals for the N-methyl protons and the aromatic ring protons. rsc.org The specific chemical shifts are influenced by the substituents on the benzimidazole ring, demonstrating the sensitivity of NMR to electronic effects. rsc.org Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are also employed for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. researchgate.net

While ¹⁹F NMR is less common for the parent 3H-imidazo[1,2-a]benzimidazole, it becomes a crucial tool when fluorine substituents are introduced. The large chemical shift range and high sensitivity of ¹⁹F NMR provide valuable information about the electronic environment of the fluorine atoms and can be used to probe intermolecular interactions.

Table 1: Representative ¹H and ¹³C NMR Data for Benzimidazole Derivatives

Compound/FragmentNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)Solvent
Benzimidazole¹H7.20-7.70 (m, Ar-H), 8.10 (s, NCHN)-CDCl₃
1-Methylbenzimidazole¹H3.75 (s, 3H, N-CH₃), 7.20-7.80 (m, 4H, Ar-H), 7.90 (s, 1H, NCHN)-CDCl₃
Substituted 2-chloro-1-methylbenzimidazoles¹HVaries with substitution pattern-CDCl₃, TFA
Benzimidazole¹³C115.0, 123.0, 138.0, 142.0-CDCl₃

Note: This table provides representative data for the core benzimidazole structure. Specific shifts for this compound would require dedicated experimental data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups present in the molecule.

For imidazo[1,2-a]benzimidazole and its derivatives, FT-IR spectroscopy is used to identify key functional groups. researchgate.net Characteristic absorption bands for the N-H bond in the imidazole (B134444) ring can be observed, although these can sometimes overlap with C-H stretching vibrations. researchgate.net The C=N stretching vibration within the imidazole ring is also a key diagnostic peak. researchgate.net Furthermore, the out-of-plane C-H bending vibrations of the aromatic benzene (B151609) ring provide information about the substitution pattern. The presence of specific substituents will introduce their own characteristic absorption bands, which can be used to confirm their incorporation into the final structure.

Table 2: Characteristic FT-IR Absorption Bands for Benzimidazole Moieties

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3400-3100
C-H (aromatic)Stretching3100-3000
C=NStretching1650-1590
C=C (aromatic)Stretching1600-1450
C-H (aromatic)Out-of-plane bending900-675

Mass Spectrometry (MS, HRMS-ESI)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of heterocyclic compounds like imidazo[1,2-a]benzimidazole derivatives. researchgate.net In ESI-MS, the molecule is typically protonated to form a [M+H]⁺ ion, and its m/z value is measured to confirm the molecular weight. researchgate.net The fragmentation of the molecular ion in the mass spectrometer can proceed through various pathways, such as the cleavage of the imidazole ring or the loss of substituents. researchgate.net Studying these fragmentation patterns can help to elucidate the structure of the molecule. HRMS-ESI is particularly valuable for confirming the successful synthesis of a target compound by providing an exact molecular formula. beilstein-journals.org

Table 3: Mass Spectrometry Data for Benzimidazole Derivatives

CompoundIonization ModeIon TypeCalculated m/zObserved m/z
BenzimidazoleESI[M+H]⁺119.0609119.0607
1-(aminoaryl)benzimidazolesEIVariesVariesVaries

Note: The fragmentation of 1-(aminoaryl)benzimidazoles under Electron Impact (EI) ionization involves either the elimination of substituents followed by cleavage of the imidazole C-N bonds or the initial loss of an HCN fragment from the imidazole ring. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

While spectroscopic methods provide information about the connectivity and electronic structure of a molecule in solution or in the gas phase, X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state.

Table 4: Illustrative Crystallographic Data for a Fused Imidazole System

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)12.456(5)
c (Å)14.789(6)
α (°)90
β (°)109.87(3)
γ (°)90
Volume (ų)1754.1(12)
Z4

Note: This data is illustrative for a related heterocyclic system and does not represent this compound itself. The actual crystallographic parameters would be specific to the crystal being analyzed.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For imidazo[1,2-a]benzimidazole derivatives, these calculations have been employed to elucidate their structural and electronic properties.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study derivatives of imidazo[1,2-a]benzimidazole. For instance, DFT calculations using the B3LYP functional with a 6–311G(d,p) basis set have been used to optimize the molecular geometry of related benzimidazole (B57391) structures. researchgate.net This level of theory has shown excellent agreement with experimental data, such as those obtained from X-ray diffraction. nih.gov

Theoretical calculations on related imidazole (B134444) derivatives have been performed to determine optimized molecular parameters. nih.gov The introduction of different functional groups can influence the physicochemical properties of the benzimidazole molecule, and DFT helps in understanding the contribution of each group. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity.

For derivatives of the related imidazo[1,2-a]pyrimidine, FMO analysis has been conducted to gain insights into their molecular nature and behavior. nih.gov Similarly, for N-Butyl-1H-benzimidazole, the HOMO-LUMO energy gap has been used to explain its electronic and optical properties. nih.gov

Table 1: Frontier Molecular Orbital Energies for a Representative Imidazo[1,2-a]pyrimidine Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-2.15
Energy Gap (ΔE)4.10

This data is representative and based on calculations for a related imidazo[1,2-a]pyrimidine-Schiff base derivative. Actual values for 3h-Imidazo[1,2-a]benzimidazole may vary.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule. nih.gov It visualizes the electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack. nih.gov Red-colored regions represent negative potential (electron-rich), attracting electrophiles, while blue regions indicate positive potential (electron-poor), attracting nucleophiles. nih.gov Green areas signify neutral potential. nih.gov

For benzimidazole derivatives, MEP maps have shown that negative regions are often localized over electronegative atoms like nitrogen and oxygen, while positive regions are found over the benzimidazole ring itself. nih.gov In a study on N-Butyl-1H-benzimidazole, MEP analysis helped to characterize the molecule's reactive sites. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the electron density to define atoms and the bonds between them. researchgate.net It is particularly useful for characterizing non-covalent interactions, such as hydrogen bonds. researchgate.net By locating bond critical points (BCPs) in the electron density, QTAIM can provide information about the strength and nature of these interactions. researchgate.net

In studies of benzimidazole derivatives, QTAIM has been used to justify the presence of strong intramolecular hydrogen bonds. researchgate.net For N-Butyl-1H-benzimidazole, QTAIM analysis, in conjunction with DFT calculations, has been used to understand its structural organization. nih.gov

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak non-covalent interactions. researchgate.netphyschemres.org It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This allows for the identification of van der Waals interactions, hydrogen bonds, and steric clashes. nih.gov

For a thiazolo[3,4-a]benzimidazole derivative, RDG analysis was used to examine the nature of strong repulsive (steric effect) interactions. researchgate.net In the study of an imidazole derivative, RDG analysis, along with Hirshfeld surface analysis, helped to explore the intermolecular interactions responsible for the crystal packing. physchemres.org

Computational Hyperpolarizability Studies

Computational studies of hyperpolarizability are important for understanding the nonlinear optical (NLO) properties of molecules. These properties are relevant for applications in optoelectronics. DFT calculations can be used to predict the first-order hyperpolarizability (β) of a molecule.

For a novel benzamide (B126) azole derivative, (Z)-3-((Z)-3-phenylallylidene)benzo youtube.comnih.govimidazo[1,2-c]thiazole-1(3H)-thione, DFT calculations were employed to understand its NLO behavior. researchgate.net These theoretical investigations often show a strong correlation with experimental results. researchgate.net

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or a nucleic acid. These methods have been instrumental in identifying potential biological targets for derivatives of the imidazo[1,2-a]benzimidazole family and understanding the structural basis for their activity.

Ligand-Protein Binding Affinity Predictions (e.g., enzyme targets, viral proteins)

Computational docking studies have been widely applied to predict the binding affinities of compounds containing the core imidazo[1,2-a]benzimidazole structure against various enzymatic and protein targets. These studies calculate a docking score, typically in kcal/mol, which estimates the binding free energy of the ligand-protein complex. A more negative score generally indicates a stronger, more favorable binding interaction.

For instance, derivatives of the related imidazo[1,2-a]pyridine (B132010) class have been docked against the cytochrome b subunit of the bc1 complex (QcrB) of Mycobacterium tuberculosis, a key enzyme in the bacterium's respiratory chain. nih.gov These studies revealed binding affinities ranging from -6.5 to -10.1 kcal/mol, suggesting a strong inhibitory potential. nih.gov Similarly, benzimidazole-1,2,3-triazole hybrids have been evaluated in silico against DNA gyrase B, an essential bacterial enzyme. nih.gov The docking studies for these compounds yielded binding energies from -6.4 to -9.8 kcal/mol, indicating a high affinity for the enzyme's active site. nih.gov In another study, [1H,3H] imidazo[4,5-b] pyridines were designed as inhibitors of lumazine (B192210) synthase, an enzyme crucial for riboflavin (B1680620) biosynthesis in microorganisms, with docking studies predicting favorable binding interactions. nih.gov

These computational predictions are critical for prioritizing compounds for synthesis and biological testing, thereby streamlining the drug discovery process.

Receptor Interaction Mapping (e.g., GABA_A receptor, 5-HT_2A receptor)

Beyond predicting binding affinity, molecular docking can map the specific interactions between a ligand and the amino acid residues within a receptor's binding pocket. This mapping is crucial for understanding the mechanism of action and for designing modifications to enhance potency and selectivity.

5-HT₂A Receptor: Derivatives of imidazo[1,2-a]benzimidazole have been investigated as antagonists for the 5-HT₂A serotonin (B10506) receptor, a key target in the treatment of various psychiatric disorders. researchgate.net Radioligand binding assays confirmed that compounds like 9-(2-diethylaminoethyl)-2-(4-methoxyphenyl)imidazo[1,2-a]benzimidazole bind to this receptor subtype. researchgate.net Computational models of the 5-HT₂A receptor suggest that ligands interact with key residues, such as an aspartate in transmembrane helix 3, through ionic interactions with their protonated amine groups. nih.gov For certain serotonergic ligands, an additional hydrogen bond with a nearby serine residue (Ser3.36(159)) is also predicted to be important for orienting the ligand in the binding pocket. nih.gov

GABA_A Receptor: The γ-aminobutyric acid type A (GABA_A) receptor is the primary target for benzodiazepines and other anxiolytic drugs. The binding site for these ligands is located at the interface between the α and γ subunits of the receptor. nih.gov Molecular docking studies of benzimidazole derivatives, such as "3-[2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one" (OXB2), have shown preferential binding to GABA_A receptor isoforms containing α2 and α3 subunits, which are associated with anxiolytic effects, over the α1-containing subtype associated with sedation. semanticscholar.org The optimal binding feature for OXB2 was observed with the α2β2γ2 isoform, with a docking score of -8.0 kcal/mol. semanticscholar.org These in silico findings highlight the potential to develop selective modulators based on the imidazobenzimidazole scaffold.

In Silico Prediction of Pharmacokinetic Properties

A significant hurdle in drug development is poor pharmacokinetic properties, which can lead to the failure of promising drug candidates in later stages. In silico tools can predict these properties early in the discovery process.

ADMET (Absorption, Distribution, Metabolism, Excretion, excluding Toxicity profiles)

ADME properties determine the bioavailability and persistence of a drug in the body. Computational models are used to predict these characteristics for novel compounds. For example, in silico ADME screening of imidazo[1,2-a]pyridine-3-carboxamides designed as anti-tubercular agents predicted a high rate of gastrointestinal absorption. nih.gov Similarly, studies on benzimidazole-1,2,3-triazole-sulfonamide hybrids indicated favorable pharmacokinetic profiles. nih.gov These predictions help to identify compounds that are more likely to be orally bioavailable and have appropriate distribution and metabolic stability.

Drug-Likeness Prediction

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely drug candidate. This is often evaluated using rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Computational analyses of various imidazo[1,2-a]pyridine and benzimidazole derivatives have shown that these compounds often comply with Lipinski's rules. nih.govnih.gov For instance, a series of designed imidazo[1,2-a]pyridine-3-carboxamides showed zero violations of these rules, indicating good potential for oral bioavailability. nih.gov Such in silico filters are valuable for quickly screening large virtual libraries of compounds to select those with the highest probability of success.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational methods are invaluable for elucidating Structure-Activity Relationships (SAR), which describe how chemical structure relates to biological activity. By comparing the predicted binding modes and affinities of a series of related compounds, researchers can identify key structural features responsible for their pharmacological effects. nih.gov

For the benzimidazole scaffold, SAR studies have highlighted the importance of substituents at various positions. nih.gov Computational and experimental work has shown that modifications at the N1, C2, C5, and C6 positions of the benzimidazole ring can significantly influence anti-inflammatory, antimicrobial, and anticancer activities. nih.govresearchgate.net For example, in a series of benzimidazole derivatives designed as HDAC inhibitors, computational design was used to guide the synthesis of compounds with improved inhibitory activity. researchgate.net Similarly, Quantitative Structure-Activity Relationship (QSAR) studies on benzimidazole derivatives against Mycobacterium tuberculosis have identified descriptors like chemical potential, polarizability, and lipophilicity as key determinants of their antitubercular activity. scirp.org These computational SAR insights are crucial for the rational design of new, more potent analogues of this compound. nih.gov

Tautomerism Studies and Cation Structures

Computational chemistry has been employed to elucidate the tautomeric equilibrium of imidazo[1,2-a]benzimidazole and to determine the geometry of its cations. The parent compound can exist in two primary tautomeric forms: the 1H-imidazo[1,2-a]benzimidazole and the 9H-imidazo[1,2-a]benzimidazole.

Tautomerism Studies

Ab initio calculations, specifically using the Hartree-Fock (HF) method with a 6-311G** basis set, have been conducted to compare the relative stabilities of the two tautomers. researchgate.net These theoretical investigations have concluded that the 9H-imidazo[1,2-a]benzimidazole tautomer is the more stable of the two. researchgate.net This finding is consistent with experimental observations from X-ray crystallography, which show that the compound crystallizes as dimers of the 9H-tautomer. researchgate.net The greater stability of the 9H form is a significant factor in its predominant existence in solution as well. researchgate.net

The two principal tautomers of imidazo[1,2-a]benzimidazole are depicted below:

1H-Imidazo[1,2-a]benzimidazole : The proton is located on the nitrogen atom of the imidazole ring.

9H-Imidazo[1,2-a]benzimidazole : The proton is located on a nitrogen atom of the benzimidazole ring system.

The preference for the 9H tautomer can be attributed to the electronic delocalization and aromatic character of the fused ring system, which is maximized in this configuration.

Cation Structures

The same ab initio computational methods have been utilized to determine the structures of the cations that result from the protonation of imidazo[1,2-a]benzimidazole. researchgate.net Understanding the site of protonation is crucial for predicting the behavior of the molecule in acidic environments and its interaction with biological targets. The computational analysis identifies the most likely positions for protonation based on the calculated charge distribution and the stability of the resulting cationic species.

Table 1: Investigated Tautomers of Imidazo[1,2-a]benzimidazole

Tautomer Name Proton Position Relative Stability
1H-Imidazo[1,2-a]benzimidazole Imidazole Ring Nitrogen Less Stable
9H-Imidazo[1,2-a]benzimidazole Benzimidazole Ring Nitrogen More Stable researchgate.net

Table 2: Summary of Computational Studies

Topic of Study Computational Method Key Finding Reference
Tautomerism Ab initio (HF/6-311G**) 9H-tautomer is more stable than the 1H-tautomer. researchgate.net
Cation Structure Ab initio (HF/6-311G**) The structures of cations resulting from protonation have been determined. researchgate.net

Biological Activities and Mechanistic Insights Excluding Clinical Human Trials, Dosage, Safety, and Adverse Effects

Antimicrobial Research

Derivatives of the 3H-imidazo[1,2-a]benzimidazole scaffold have demonstrated notable in vitro activity against a spectrum of bacterial and fungal pathogens. nih.govresearchgate.net

Antibacterial Activity (In Vitro Studies against Bacterial Strains)

Numerous studies have highlighted the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of indole-based pyrido[1,2-a]benzimidazole (B3050246) derivatives displayed significant antibacterial activity against Salmonella typhi. nih.gov Specifically, compounds 1, 3, and 4 from this series exhibited minimum inhibitory concentrations (MIC) of 50, 62.5, and 12.5 μg/ml, respectively, which were more potent than the standard drugs ampicillin (B1664943) (MIC = 100 μg/ml), chloramphenicol (B1208) (MIC = 50 μg/ml), and ciprofloxacin (B1669076) (MIC = 25 μg/ml). nih.gov

In another study, newly synthesized benzimidazole-1,2,3-triazole-indoline derivatives were evaluated for their antibacterial effects. nih.gov Compound 35d showed a strong inhibitory effect against E. coli, while compound 35g demonstrated good inhibition against all tested strains except B. subtilis. nih.gov The presence of a pyridine (B92270) ring at the 2-position of the benzimidazole (B57391) and a nitro group on the indole (B1671886) ring were correlated with good antimicrobial activity. nih.gov

Furthermore, a series of 1,3,4-thiadiazole (B1197879) ring and azo moiety-containing benzimidazole compounds were synthesized and screened for their antibacterial activity. researchgate.net These compounds exhibited good pharmacological activities against pathogenic Gram-positive bacteria (S. aureus and B. subtilis) and Gram-negative bacteria (E. coli and P. aeruginosa) when compared to standard drugs like Amoxicillin and Ciprofloxacin. researchgate.net

Similarly, a new class of triaryl benzimidazole compounds demonstrated potent activity against multidrug-resistant (MDR) Staphylococci and Enterococci species, with MICs ranging from 0.5 to 4 μg/mL. acs.org Notably, compound 13 from this series also showed moderate activity against MDR Gram-negative strains with MICs between 16 and 32 μg/mL. acs.org

Interactive Table of Antibacterial Activity:

Compound/DerivativeBacterial Strain(s)Key Findings (MIC values)
Indole-based pyrido[1,2-a]benzimidazolesSalmonella typhiCompound 4: 12.5 µg/mL
Benzimidazole-1,2,3-triazole-indolinesE. coli, other strainsCompound 35d potent against E. coli
Triaryl benzimidazolesMDR Staphylococci, EnterococciCompounds 8, 13, 14: 0.5–4 µg/mL
Benzimidazole-triazole hybridsH. influenzae Hi4Compound 5d: 32 µg/mL

Antifungal Activity (In Vitro Studies against Fungal Strains)

The antifungal properties of this compound derivatives have also been well-documented. A series of α-aminonitrile based benzimidazole derivatives demonstrated illustrious antifungal activity against Candida species. nih.gov In a separate study, a series of benzimidazole derivatives were found to be potent antifungal agents against the azole-resistant fungal strain C. albicans. nih.gov

Novel 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and their dehydrogenated analogues were synthesized, and among them, three derivatives showed promising activity against Cryptococcus neoformans and Candida albicans. nih.gov

Furthermore, a series of 2-(imidazo[2,1-b] nih.govnih.govoncologyradiotherapy.comthiadiazol-5-yl)-1H-benzimidazole derivatives were synthesized and screened for their antifungal activity. nih.gov Additionally, some benzimidazole-1,2,3-triazole hybrid molecules were evaluated, with one compound showing moderate inhibition in a Fusarium oxysporum f. sp. albedinis sporulation test. nih.govnih.gov

Interactive Table of Antifungal Activity:

Compound/DerivativeFungal Strain(s)Key Findings (Activity/MIC)
α-aminonitrile based benzimidazolesCandida spp.Illustrious activity
Imidazo[1,2-a]azepin-1-ium bromidesC. neoformans, C. albicansPromising activity
Benzimidazole-1,2,3-triazole hybridsF. oxysporum f. sp. albedinisModerate inhibition

Investigation of Antimicrobial Mechanisms (e.g., enzyme kinetics, cell membrane integrity, molecular targets)

The antimicrobial action of benzimidazole derivatives is often attributed to their ability to inhibit key cellular processes. A prominent mechanism is the inhibition of DNA topoisomerases, enzymes crucial for DNA replication and transcription. nih.gov For example, a benzimidazole analogue of Hoechst 33342, was identified as a selective inhibitor of both human and E. coli DNA topoisomerase I. nih.gov This compound exhibited differential binding kinetics, with reversible binding to the human enzyme and irreversible binding to the E. coli enzyme, leading to higher affinity and lower IC50 values for the bacterial enzyme. nih.gov

Anticancer Research (In Vitro Studies on Cancer Cell Lines)

The this compound scaffold is a key component in several anticancer agents due to its ability to interact with various molecular targets involved in cancer cell proliferation and survival. nih.gov

Mechanistic Studies of Antiproliferative Action (e.g., DNA-topoisomerase I inhibition, enzyme inhibition)

A significant mechanism underlying the anticancer activity of many benzimidazole derivatives is the inhibition of DNA topoisomerase I. nih.gov These compounds can act as "poisons," stabilizing the transient covalent complex between the enzyme and DNA, which prevents the re-ligation of the cleaved DNA strand. nih.govesisresearch.org This leads to the accumulation of DNA breaks and ultimately triggers cell death. esisresearch.org

For instance, a series of 1,2,4-triazole (B32235) benzimidazoles were designed and evaluated for their cytotoxic effects against A549, C6, and NIH3T3 cell lines. nih.govacs.org Compounds 4b and 4h from this series emerged as potent agents against the A549 cell line and demonstrated significant inhibitory activity against topoisomerase I. nih.gov Molecular docking studies further elucidated the potential binding interactions of these compounds with the enzyme. nih.gov

In addition to topoisomerase inhibition, benzimidazole derivatives have been shown to inhibit other enzymes critical for cancer cell growth, such as EGFR and BRAFV600E. nih.gov A new class of benzimidazole-based derivatives was developed with potential dual inhibitory activity against these kinases. nih.gov Compounds 4c and 4e from this series showed significant antiproliferative activity and were found to induce apoptosis by increasing the levels of caspases and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl2. nih.govfrontiersin.org

A newly synthesized benzimidazole compound, BA586, demonstrated a potent cytotoxic effect against the HCC1937 breast cancer cell line. oncologyradiotherapy.com Mechanistic studies revealed that BA586 induces cell cycle arrest by elevating the concentrations of p53 and p21 and can cause DNA fragmentation, which in turn increases p53 levels. oncologyradiotherapy.com

Interactive Table of Anticancer Activity:

Compound/DerivativeCancer Cell Line(s)Mechanism of ActionKey Findings (IC50/GI50)
1,2,4-triazole benzimidazoles (4b, 4h)A549Topoisomerase I inhibition4h: 4.56 ± 0.18 µM
Benzimidazole-based derivatives (4c, 4e)Leukemia subpanelDual EGFR/BRAFV600E inhibition4c: High selectivity
BA586HCC1937p53/p21 upregulation, DNA fragmentationIC50: 42 µM
1,2-disubstituted benzimidazole (2a)A549, DLD-1, L929Cytotoxic activityA549: 111.70 µM

Antiviral Research (In Vitro Studies)

The antiviral potential of this compound derivatives has also been explored. nih.gov In one study, a series of new benzimidazole derivatives were synthesized and their antiviral activity was evaluated. nih.gov Compound 7a, which features a pyridyl moiety and a nitro group, displayed good antiviral activity, particularly against the Coxsackie B5 virus. nih.gov However, it was noted that the virus could develop resistance to this compound after multiple passages. nih.gov The precise mechanism of action for the antiviral effects of these compounds remains to be fully elucidated. nih.gov

Protein Target Interaction Studies (e.g., SARS-CoV-2 hACE2 and Spike protein binding)

While direct studies on the interaction of this compound with SARS-CoV-2 proteins are not extensively documented, research on the broader class of benzimidazole compounds has shown potential for inhibiting the virus's entry into host cells. Computational studies have identified benzimidazole-based compounds as potential inhibitors of the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor. These interactions are critical for viral entry.

For instance, computational screening of various small molecules has highlighted the potential of benzimidazole scaffolds to bind to key residues on the spike protein, thereby potentially blocking its interaction with hACE2. The unique structural features and electron-rich nature of the imidazole (B134444) and benzimidazole rings are thought to contribute to their binding affinity with various therapeutic targets. nih.gov

Anti-inflammatory Research (Mechanistic Insights)

Derivatives of the imidazo[1,2-a]benzimidazole scaffold have been investigated for their anti-inflammatory properties. The mechanism of action for many benzimidazole-related compounds involves the inhibition of key inflammatory mediators.

Studies on various benzimidazole derivatives have shown that they can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. nih.gov For example, a series of imidazopyridine derivatives, structurally related to imidazo[1,2-a]benzimidazoles, demonstrated potent inhibition of lipopolysaccharide (LPS)-induced TNF-α and IL-6 release in macrophages. nih.gov The anti-inflammatory effects of some benzimidazole compounds are attributed to their ability to inhibit enzymes like cyclooxygenase (COX), which are crucial in the inflammatory pathway. nih.govnih.gov Molecular docking studies have further suggested that these compounds can bind to the active sites of COX enzymes. nih.gov

Other Investigated Biological Activities (In Vitro and Computational Studies)

Antiarrhythmic Activity

Research into the cardiovascular effects of imidazo[1,2-a]benzimidazole derivatives has indicated potential antiarrhythmic properties. A study on ethyl esters of (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids reported the investigation of their antiarrhythmic activity, among other biological effects. nih.gov While detailed mechanistic data for the parent compound is scarce, these findings suggest that the imidazo[1,2-a]benzimidazole core is a viable scaffold for developing compounds with cardiovascular applications.

Anthelmintic Activity

The anthelmintic activity of benzimidazoles is well-established, and this activity is often attributed to their ability to interfere with the cellular machinery of parasites. The primary mechanism of action for many benzimidazole anthelmintics is the inhibition of microtubule polymerization in the parasite. youtube.commsdvetmanual.comnih.gov They achieve this by binding with high affinity to the parasite's β-tubulin, a key component of microtubules. youtube.commsdvetmanual.com This disruption of microtubules affects essential cellular processes in the parasite, such as cell division and nutrient absorption, ultimately leading to its death. youtube.commsdvetmanual.com

While this is the general mechanism for the benzimidazole class, it is important to note that novel mechanisms are also being discovered. For example, a new family of benzimidazole complex I inhibitors has been identified as potential anthelmintics, suggesting that not all compounds in this class share the same mode of action. biorxiv.org

Antimalarial Activity

The imidazo[1,2-a]benzimidazole scaffold has been explored for its potential against malaria. While direct studies on this compound are limited, research on structurally related compounds, such as pyrimidino[1,2-a]benzimidazoles and pyrido[1,2-a]benzimidazoles, has shown promising results. uct.ac.zaresearchgate.netnih.govnih.gov

These derivatives have demonstrated in vitro activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. uct.ac.zaresearchgate.netnih.govnih.gov For instance, pyrimidino[1,2-a]benzimidazole derivatives have shown good potency against both chloroquine-sensitive and multi-drug resistant strains of P. falciparum. researchgate.net Some of these compounds are believed to exert their antimalarial effect through mechanisms such as the inhibition of hemozoin formation, a critical detoxification process for the parasite. nih.gov

Table 1: In Vitro Antimalarial Activity of Imidazo[1,2-a]benzimidazole Analogs

Compound SeriesP. falciparum StrainIC50 (µM)Reference
Pyrimidino[1,2-a]benzimidazolesNF54 (chloroquine-sensitive)0.17 – 5.95 researchgate.net
Imidazo[1,2-a]pyrimidinesNF54 (chloroquine-sensitive)1.09 – 5.74 researchgate.net
Pyrido[1,2-a]benzimidazolesChloroquine-sensitive & multidrug-resistantPotent activity reported nih.gov

IC50: Half-maximal inhibitory concentration

Antioxidant Activity

Several studies have investigated the antioxidant potential of benzimidazole derivatives, including those with the imidazo[1,2-a]benzimidazole core, through various in vitro assays. nih.govbas.bgresearchgate.netnih.gov These assays typically measure the compound's ability to scavenge free radicals or reduce oxidizing agents.

Commonly used methods to evaluate antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay. nih.gov For example, a study on 2-aryl-1-arylmethyl-1H-benzimidazoles demonstrated their reactivity towards the DPPH radical and considerable reducing ability. nih.gov Another study on 1,3-thiazolo[3,2-a]benzimidazolone derivatives, which share a fused heterocyclic system, also explored their antioxidant properties. researchgate.net While these derivatives did not show significant direct radical scavenging activity, it was suggested that they might act as antioxidants through other mechanisms, such as the potentiation of endogenous antioxidant defenses. researchgate.net

Table 2: In Vitro Antioxidant Assays for Benzimidazole Derivatives

AssayPrincipleReference
DPPH Radical ScavengingMeasures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. nih.govbas.bg
Ferric Reducing Antioxidant Power (FRAP)Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov
Oxygen Radical Absorbance Capacity (ORAC)Measures the scavenging capacity of a compound against peroxyl radicals. nih.gov

Anxiolytic and Analgesic Research (In Silico Interaction with Receptors)

Computational, or in silico, modeling has become an invaluable tool in predicting the interaction of novel compounds with biological targets, thereby guiding the synthesis and development of new drugs. For derivatives of the imidazo[1,2-a]benzimidazole scaffold and closely related structures, these studies have provided significant insights into their potential as anxiolytic and analgesic agents by examining their binding affinities and interactions with key receptors in the central nervous system.

Anxiolytic Activity and GABAA Receptor Interaction:

Research into the anxiolytic potential of benzimidazole derivatives has pointed towards their interaction with γ-aminobutyric acid type A (GABAA) receptors, which are the primary inhibitory neurotransmitter receptors in the brain and a key target for anxiolytic drugs. Molecular docking studies on benzimidazole derivatives have shown a preferential binding to GABAA receptor subtypes that are associated with anxiety, specifically the α2- and α3-containing receptors, as opposed to the α1-containing subtype linked to sedation. nih.gov

For instance, the binding affinity of "3-[2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethyl]-1,3-oxazolidin-2-one" (OXB2), a benzimidazole derivative, was found to be optimal with the α2β2γ2 isoform of the GABAA receptor, with a binding energy of -8 kcal/mol. nih.gov This preferential interaction suggests a potential for developing anxiolytic agents with a reduced sedative side-effect profile. Molecular dynamics simulations of the OXB2-GABAA receptor complex have further indicated its structural stability in an aqueous environment, supporting its potential for further development. nih.gov

Analgesic Activity and Opioid Receptor Interaction:

The analgesic potential of compounds is often investigated through their interaction with opioid receptors, particularly the µ-opioid receptor (MOR), a key target for pain management. In silico studies on nitazene (B13437292) derivatives, which feature a benzimidazole core, have been used to develop putative binding models at the µ-opioid receptor. biorxiv.org These computational models, which include consensus docking and molecular dynamics simulations, have identified potential binding modes within the receptor's subpockets, providing a framework for understanding the structure-activity relationships of benzimidazole-containing opioids. biorxiv.org

Furthermore, research on imidazo[1,2-a]imidazole-5,6-diones, which are structurally analogous to the this compound core, has explored their modulatory effects on the µ-opioid receptor. nih.gov Through in vitro functional assays, including cAMP and β-arrestin recruitment assays, and radioligand binding studies, researchers have identified compounds that act as negative allosteric modulators of the human µ-opioid receptor. nih.gov This finding is significant as allosteric modulators can offer a more nuanced approach to receptor modulation, potentially reducing the dose and side effects of classical opioid agonists. nih.gov

Compound Class/DerivativeTarget ReceptorIn Silico MethodKey FindingReference
Benzimidazole Derivative (OXB2)GABAA Receptor (α2β2γ2 isoform)Molecular DockingPreferential binding to anxiety-associated receptor subtypes with a binding energy of -8 kcal/mol. nih.gov
Nitazene Derivatives (Benzimidazole Core)µ-Opioid ReceptorConsensus Docking, Molecular DynamicsProposed binding models within receptor subpockets, aiding in understanding structure-activity relationships. biorxiv.org
Imidazo[1,2-a]imidazole-5,6-dionesµ-Opioid ReceptorFunctional Assays, Radioligand BindingIdentified as negative allosteric modulators, suggesting a potential to reduce opioid agonist dosage. nih.gov

Role as a Privileged Scaffold and Pharmacophore Motif in Drug Discovery and Medicinal Chemistry

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the development of new drugs. The benzimidazole ring system, and by extension the fused imidazo[1,2-a]benzimidazole structure, is widely recognized as such a scaffold. nih.govbohrium.comijpsr.com

The versatility of the benzimidazole scaffold stems from its physicochemical properties, including its ability to participate in hydrogen bonding as both a donor and acceptor, engage in π-π stacking interactions, and form hydrophobic interactions. nih.gov These characteristics enable benzimidazole derivatives to bind effectively with a wide range of biological macromolecules. nih.gov

The imidazo[1,2-a]benzimidazole system combines the features of benzimidazole with a fused imidazole ring, creating a more rigid and conformationally restricted structure. This fusion can enhance binding affinity and selectivity for specific biological targets. The combination of these two important pharmacophores, benzimidazole and imidazopyridine (a related system), has been a subject of interest in developing new therapeutic agents. researchgate.netchemrxiv.org

The significance of related fused imidazole systems is well-documented. For example, the imidazo[1,2-b]pyridazine (B131497) scaffold is a core component of the successful kinase inhibitor ponatinib (B1185) and is explored for a wide range of therapeutic applications. researchgate.netnih.gov Similarly, imidazo[1,2-a]pyrimidines have been developed as functionally selective agonists for GABAA α2/α3 receptors for the treatment of anxiety disorders. nih.gov These examples highlight the potential of fused imidazole heterocyclic systems, including imidazo[1,2-a]benzimidazole, to serve as a foundation for the design of novel and effective therapeutic agents across various disease areas.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The creation of new and efficient methods for synthesizing 3H-imidazo[1,2-a]benzimidazole and its derivatives is a primary focus of future research. nih.govscielo.br Current multi-step synthetic approaches can be time-consuming and costly. nih.govnih.gov Therefore, the development of one-pot syntheses and the use of innovative catalysts are highly sought after. nih.govresearchgate.net For instance, the use of graphite (B72142) oxide as a catalyst in solvent-free conditions has shown promise in producing high yields of benzimidazole (B57391) derivatives. scielo.br

Furthermore, there is a significant push towards sustainable and green chemistry principles in the synthesis of these compounds. nih.govnih.govrasayanjournal.co.in This includes the use of ultrasound techniques and integrated continuous flow systems to create derivatives like pyrimido[1,2-a]benzimidazoles, which aligns with sustainable manufacturing. nih.govacs.org The application of deep eutectic solvents (DES) as both a reaction medium and a reagent offers advantages in terms of yield and simplified work-up procedures, reducing the reliance on hazardous solvents. nih.gov Microwave-assisted organic synthesis (MAOS) is another green technique that can accelerate chemical transformations, often leading to higher yields in shorter reaction times. rasayanjournal.co.insciencescholar.us

Advanced Computational Methodologies for Predictive Modeling

Computational tools are becoming indispensable in the quest to design more potent and selective this compound-based drugs. Molecular modeling techniques, such as molecular docking, are currently used to predict the binding affinities and interaction modes of these compounds with their biological targets. nih.govdovepress.com For example, docking studies have been employed to understand how derivatives might interact with the active sites of enzymes like urease. nih.gov

The future of this field lies in the application of more advanced computational methods. Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activity of new derivatives based on their structural features. nih.govmdpi.com These models can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. Future predictive models will need to account for complex factors like stereochemistry to accurately forecast the biological and toxicological profiles of different isomers. nih.gov The integration of molecular dynamics simulations will provide deeper insights into the thermodynamic stability of ligand-protein complexes, further refining the drug design process. dovepress.com

Exploration of New Biological Targets and Mechanisms of Action

While the this compound scaffold is known to interact with a variety of biological targets, there is a continuous search for new ones. nih.govnih.gov Recent research has identified the transient receptor potential melastatin 2 (TRPM2) channel as a novel target for benzo[d]imidazo[1,2-a]imidazole derivatives, which could have implications for treating ischemia/reperfusion injury, inflammation, and neurodegenerative diseases. nih.gov

A deeper understanding of the mechanism of action of these compounds is also crucial. For many derivatives, the precise way they exert their biological effects is not fully understood. nih.gov Future studies will focus on elucidating these mechanisms, which could involve inhibiting key enzymes like cyclooxygenases (COXs) in inflammatory processes or binding to parasitic tubulin in anthelmintic applications. nih.govwikipedia.org Identifying new biological targets and clarifying mechanisms of action will open up new therapeutic avenues for this versatile class of compounds.

Design and Synthesis of Structurally Diverse Analogs for Enhanced Activity

The synthesis of new and structurally diverse analogs of this compound is a cornerstone of future research aimed at enhancing their biological activity. nih.govnih.gov By systematically modifying the core structure and adding different functional groups, researchers can fine-tune the pharmacological properties of these compounds. dovepress.comnih.gov For example, the introduction of a biphenyl (B1667301) group has been shown to yield derivatives with promising antimicrobial activity. nih.gov

The design of hybrid molecules, which combine the this compound scaffold with other pharmacophores, is a particularly promising strategy. mdpi.comnih.gov This approach has led to the development of benzimidazole-chalcone derivatives with potential anticancer properties and 7-chloroquinoline–benzimidazole hybrids with potent antiplasmodial activity. mdpi.comnih.gov The goal is to create new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netnih.gov

Integration of Green Chemistry Principles for Sustainable Development

The principles of green chemistry are increasingly being integrated into the development of this compound derivatives to ensure their production is environmentally sustainable. nih.govrasayanjournal.co.in This involves a holistic approach that considers the entire lifecycle of the chemical process, from the choice of starting materials to the final product. rasayanjournal.co.in

Key aspects of this green approach include the use of eco-friendly solvents, such as water or deep eutectic solvents, and the development of solvent-free reaction conditions. researchgate.netnih.govrsc.org The use of recyclable catalysts, like zinc oxide nanoparticles, is also being explored to improve reaction yields and reduce waste. mdpi.com By embracing green chemistry, the scientific community can continue to develop novel and effective this compound-based therapeutics while minimizing their environmental impact. nih.govacs.org

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 3H-imidazo[1,2-a]benzimidazole derivatives?

Answer:
The synthesis of this compound derivatives typically involves cyclization or acylation reactions. For example:

  • Cyclization of 1-alkyl/aryl-3-acylmethyl-2-iminobenzimidazole bromides in the presence of sodium acetate yields stable 3-acetyl derivatives .
  • Acetic anhydride-mediated acylation of 2,9-disubstituted imidazo[1,2-a]benzimidazoles produces 3-acetyl derivatives under controlled conditions .
  • Benzoylation using benzoyl chloride in pyridine or excess starting material generates unstable 3-benzoyl derivatives .

These methods prioritize regioselectivity and stability, with reaction conditions (e.g., solvent, temperature) critical for yield optimization.

Advanced Synthesis: How can regioselectivity in nitration reactions of this compound derivatives be controlled?

Answer:
Regioselectivity in nitration depends on substituents in the 2-position of the heteroring:

  • Mononitration occurs at the 3-position when electron-donating groups are present .
  • Dinitration is observed with electron-withdrawing substituents, directing one nitro group to the phenyl ring (2-position) and another to the benzimidazole fragment .
    Methodological considerations include nitric acid concentration, temperature, and reaction time. Computational modeling (e.g., DFT) can predict regioselectivity trends for novel derivatives.

Basic Structure-Activity Relationship (SAR): How do substituents influence the biological activity of this compound derivatives?

Answer:
Key substituent effects include:

  • 3-Acyl groups (e.g., acetyl, benzoyl) enhance stability and modulate lipophilicity, affecting bioavailability .
  • 2-Phenyl substitutions influence intraocular pressure (IOP)-lowering activity in glaucoma models, as shown in rat studies .

  • Methyl or aryl groups at the 9-position alter reactivity in alkylation/hydrogenation reactions, impacting downstream functionalization .

SAR studies often combine synthetic chemistry with in vitro assays (e.g., enzyme inhibition) to correlate structural features with activity.

Advanced SAR: What computational tools are used to model the pharmacological activity of this compound derivatives?

Answer:

  • Artificial Neural Networks (ANNs) analyze relationships between substituent descriptors (e.g., logP, molar refractivity) and bioactivity, such as IOP reduction .
  • Molecular docking predicts interactions with targets like enzymes or receptors, as demonstrated for pyrimido[1,2-a]benzimidazole anti-cancer analogs .
  • Hirshfeld surface analysis evaluates intermolecular interactions (e.g., hydrogen bonding, π-stacking) in crystal structures to guide solubility and stability optimization .

Basic Biological Evaluation: What methodologies are used to assess the antimicrobial activity of this compound derivatives?

Answer:

  • Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, Aspergillus niger) quantify potency .
  • Time-kill kinetics determine bactericidal/fungicidal effects over 24–48 hours.
  • Structural analogs (e.g., dihydropyrimido derivatives) are screened for activity retention or enhancement .

Advanced Biological Evaluation: How are in vivo models employed to study the hypotensive effects of this compound derivatives?

Answer:

  • Ocular normotensive rat models compare intraocular pressure (IOP) in control vs. treated eyes using tonometry .
  • Dose-response studies establish efficacy thresholds, while histopathology evaluates ocular toxicity .
  • Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) ensures systemic safety .

Basic Chemical Transformations: What are common strategies for functionalizing the this compound core?

Answer:

  • Debenzylation in liquid ammonia with sodium selectively hydrogenates the outer imidazole ring, yielding dihydro derivatives .
  • Alkylation in basic/neutral media introduces methyl groups at the 1- or 9-position .
  • Bromination under mild conditions targets the condensed benzene ring for further cross-coupling reactions .

Advanced Functionalization: How are tricyclic derivatives synthesized from this compound precursors?

Answer:

  • Thermolysis or cyclization of 1-acylmethyl-2-(ω-hydroxyalkylamino)benzimidazoles in DMF or 2-aminoethanol yields tricyclic systems like pyrimido[1,2-a]benzimidazoles .
  • Chlorinating agents (e.g., SOCl₂) facilitate ring closure, with reaction conditions dictating product selectivity .

Basic Analytical Characterization: Which techniques confirm the purity and structure of this compound derivatives?

Answer:

  • NMR spectroscopy (¹H/¹³C) identifies substituent patterns and confirms cyclization .
  • Mass spectrometry (MS) verifies molecular weight and fragmentation pathways .
  • HPLC assesses purity, critical for pharmacological studies .

Advanced Characterization: How do X-ray crystallography and computational modeling resolve structural ambiguities?

Answer:

  • Single-crystal X-ray diffraction elucidates hydrogen bonding (e.g., N–H⋯O) and π-stacking interactions, as seen in (3Z)-3-benzylidene derivatives .
  • DFT calculations optimize geometries and predict spectroscopic properties (e.g., IR, UV-Vis) for comparison with experimental data .

Troubleshooting Data Contradictions: How should researchers address discrepancies in synthetic yields or bioactivity across studies?

Answer:

  • Reaction reproducibility: Validate protocols using identical reagents/solvents (e.g., anhydrous sodium acetate in cyclization vs. alternative bases).
  • Bioassay standardization: Control variables like cell line passage number or animal strain (e.g., Sprague-Dawley vs. Wistar rats in IOP studies ).
  • Meta-analysis: Compare substituent effects across studies (e.g., 3-acetyl vs. 3-benzoyl on stability ) to identify outliers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.